molecular formula C14H15N5O7S B1346055 Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate CAS No. 102394-28-5

Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

Cat. No. B1346055
M. Wt: 397.37 g/mol
InChI Key: YDQFJWNPRLHOFT-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate” is a chemical compound with the molecular formula C14H15N5O7S . It has an average mass of 397.363 Da and a monoisotopic mass of 397.069214 Da . It is also known as an environmental transformation product of Iodosulfuron-methyl .


Molecular Structure Analysis

The compound has 12 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP is 1.13, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, and its molar refractivity is 89.4±0.4 cm3 . It has a polar surface area of 178 Å2 and a polarizability of 35.4±0.5 10-24cm3 . Its surface tension is 76.8±3.0 dyne/cm, and it has a molar volume of 257.3±3.0 cm3 .

Scientific Research Applications

Photolysis on Different Surfaces

Photolysis of tribenuron-methyl, a chemical closely related to the requested molecule, has been studied as a thin film on various surfaces including glass, soil, and plant surfaces. This research highlights the degradation pathways and products formed under the influence of light, providing insights into environmental fate and the potential for photodegradation in agricultural settings. The rate of photodegradation was found to be greater on glass surfaces compared to soil surfaces (Bhattacharjeel & Dureja, 2002).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of cyclic dipeptidyl ureas via the Ugi reaction, involving semicarbazones and isocyanides, produces 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. This novel class of compounds, which includes variations of the target molecule, demonstrates the versatility and potential for developing unique bioactive substances or analytical standards (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Photophysical Properties

The study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, including derivatives with methoxy groups, sheds light on their luminescence properties. These insights are crucial for applications in materials science, particularly in the design of luminescent materials with potential uses in sensors, imaging agents, and organic light-emitting diodes (Kim et al., 2021).

Sorption and Environmental Fate

Research on the sorption of sulfonylurea herbicides on soils and their environmental fate addresses critical aspects of agricultural chemistry. Understanding the adsorption behavior of compounds like tribenuron-methyl on different soil types aids in assessing their mobility, persistence, and potential impact on non-target ecosystems. This information is vital for developing strategies to minimize environmental contamination and for the design of new compounds with favorable environmental profiles (Földényi, Toth, Samu, & Érsek, 2013).

Leaching and Degradation in Soil

Investigations into the leaching and degradation of ethametsulfuron-methyl in soil provide insights into the environmental behavior of sulfonylurea herbicides. This research is fundamental for understanding how these compounds move through soil profiles and their degradation kinetics, which are influenced by soil pH and type. Such studies are crucial for environmental risk assessments and the development of management practices to prevent groundwater contamination (Si, Wang, Zhou, Hua, & Zhou, 2005).

Future Directions

As this compound is a known environmental transformation product of Iodosulfuron-methyl , future research could focus on its environmental impact and potential uses in various industries.

properties

IUPAC Name

methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O7S/c1-7-15-12(18-14(16-7)26-3)17-13(22)19-27(23,24)10-6-8(20)4-5-9(10)11(21)25-2/h4-6,20H,1-3H3,(H2,15,16,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQFJWNPRLHOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144988
Record name G 7460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

CAS RN

102394-28-5
Record name G 7460
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G 7460
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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